2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines pyrazole, benzothiophene, and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole and benzothiophene intermediates. The pyrazole moiety can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions . The benzothiophene ring can be formed via the cyclization of 2-mercaptobenzaldehyde with α-haloketones . The final step involves the condensation of these intermediates with triazolopyrimidine precursors under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Alternatively, it may modulate receptor activity by binding to receptor sites and altering their conformation . The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole and pyrimidine rings but lack the benzothiophene moiety.
Benzothieno[3,2-e][1,2,4]triazoles: These compounds contain the benzothiophene and triazole rings but do not include the pyrazole moiety.
Uniqueness
2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N6S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H18N6S/c1-3-11-9(2)14(21-20-11)15-19-16-13-10-6-4-5-7-12(10)24-17(13)18-8-23(16)22-15/h8H,3-7H2,1-2H3,(H,20,21) |
InChI Key |
HGJWVWHFNVRBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C |
Origin of Product |
United States |
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